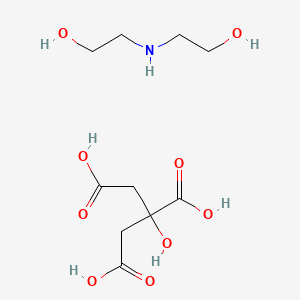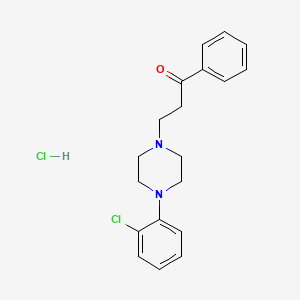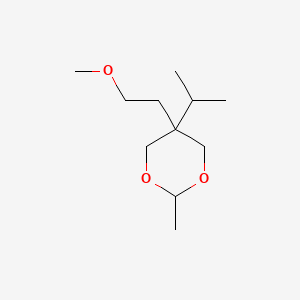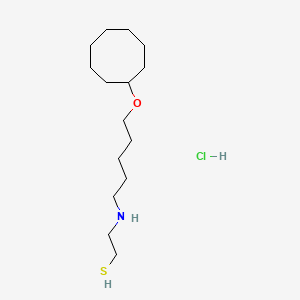
1-Propanol, 2,3-bis-(methylthio)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2,3-bis-(methylthio): is an organic compound with the molecular formula C5H12OS2 and a molecular weight of 152.278 g/mol . This compound is characterized by the presence of two methylthio groups attached to the second and third carbon atoms of a propanol backbone. It is a sulfur-containing compound that is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-bis-(methylthio) can be synthesized through the reaction of methyl mercaptan with acrolein . This reaction is typically carried out under controlled conditions to ensure the proper stoichiometry and to manage the exothermic nature of the reaction . The reaction proceeds as follows: [ \text{CH}_2=\text{CHCHO} + 2\text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{SCH}_2\text{CH}(\text{SCH}_3)\text{OH} ]
Industrial Production Methods: In industrial settings, the production of 1-Propanol, 2,3-bis-(methylthio) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanol, 2,3-bis-(methylthio) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiols.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted propanols depending on the reagents used
Applications De Recherche Scientifique
Chemistry: 1-Propanol, 2,3-bis-(methylthio) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to produce desired compounds .
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of new pharmacological activities .
Industry: 1-Propanol, 2,3-bis-(methylthio) is used in the production of flavors and fragrances. It imparts a meaty, grilled cheese, sweet, onion, or vegetable flavor to various food products .
Mécanisme D'action
The mechanism of action of 1-Propanol, 2,3-bis-(methylthio) involves its interaction with biological molecules and cellular pathways. It can inhibit the growth of certain fungal pathogens by impairing spore viability and membrane integrity. This compound increases the leakage of nucleic acids, proteins, and malondialdehyde (MDA) in fungal cells, leading to cell death . Additionally, it enhances the antioxidant enzyme activity in treated cells, providing protection against oxidative stress .
Comparaison Avec Des Composés Similaires
3-Methylthio-1-propanol: Another sulfur-containing compound with similar flavor properties.
3-Methylthio-propionaldehyde: Used in the synthesis of various organic compounds.
Methional: A related compound with similar chemical properties
Uniqueness: 1-Propanol, 2,3-bis-(methylthio) is unique due to the presence of two methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
15205-69-3 |
|---|---|
Formule moléculaire |
C5H12OS2 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
2,3-bis(methylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H12OS2/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NWIGMDHZYOQICC-UHFFFAOYSA-N |
SMILES canonique |
CSCC(CO)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


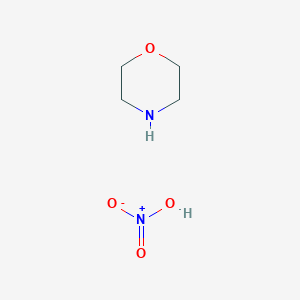
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
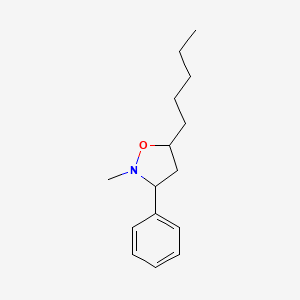
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
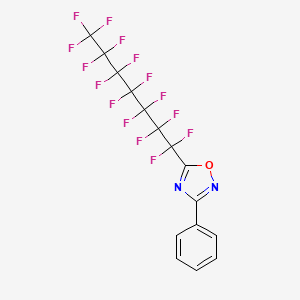



![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)

